

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride chemical properties

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Compound of Interest

Compound Name: 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

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An In-depth Technical Guide to **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride**

Introduction

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride (CAS Number: 1174834-52-6) is a specialized heterocyclic building block of significant interest to the fields of medicinal chemistry and organic synthesis.^{[1][2]} Its structure, which combines a dimethylated pyrazole ring with a highly reactive sulfonyl chloride moiety, makes it a valuable precursor for the synthesis of a diverse range of pyrazole sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in numerous therapeutic agents, and the pyrazole scaffold itself is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory and anticancer properties.^{[3][4]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

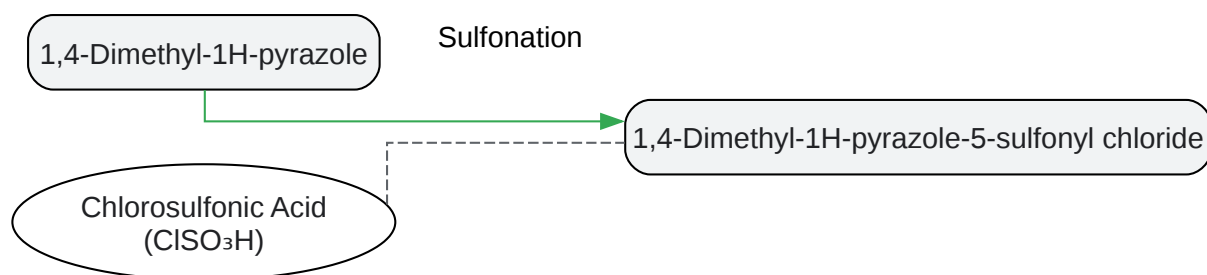
Physicochemical and Structural Properties

The fundamental properties of **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** are summarized below. It is important to note that as a specialized research chemical, extensive physical data such as a verified melting point or boiling point is not always publicly available.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ ClN ₂ O ₂ S	[1][5]
Molecular Weight	194.64 g/mol	[5]
CAS Number	1174834-52-6	[1][5]
Appearance	Solid	[1][5]
InChI	1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3	[1][5]
InChI Key	SAVUTYCQFZZSEI-UHFFFAOYSA-N	[1][5]
SMILES String	Cc1cnn(C)c1S(Cl)(=O)=O	[1][5]

Synthesis of Pyrazole Sulfonyl Chlorides

The synthesis of pyrazole sulfonyl chlorides is most commonly achieved through the direct sulfonation of the corresponding pyrazole ring with chlorosulfonic acid.[6] This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the pyrazole core.



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Caption: General synthesis pathway for pyrazole sulfonyl chlorides.

For related structures, such as 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, the reaction involves treating the starting pyrazole with chlorosulfonic acid and thionyl chloride in a suitable

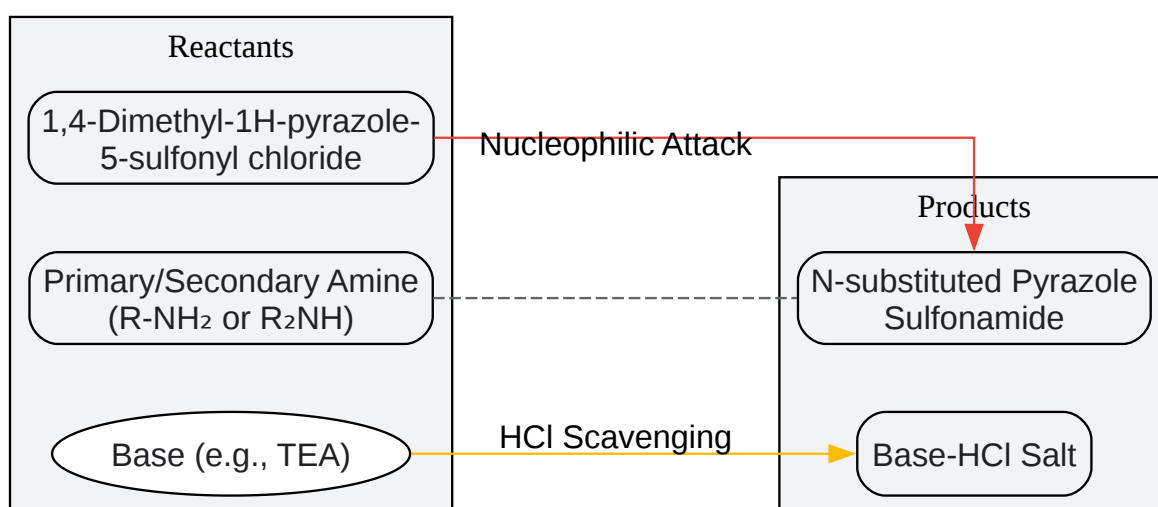
solvent like chloroform at elevated temperatures.[3] This approach provides a high yield of the desired sulfonyl chloride.[3]

Chemical Reactivity and Profile

The reactivity of **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom within the sulfonyl chloride group ($-\text{SO}_2\text{Cl}$).^[7] This sulfur atom is rendered highly electron-deficient by the two strongly electronegative oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack. The chloride ion serves as a good leaving group, facilitating these nucleophilic substitution reactions.^[7]

Sulfonamide Formation

The most prominent and synthetically useful reaction is the coupling with primary or secondary amines to form stable sulfonamides.^{[7][8]} This reaction is a cornerstone of medicinal chemistry for accessing vast libraries of potential drug candidates.^[9] The reaction typically requires a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.^[7]



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Caption: Reaction of sulfonyl chloride with an amine to form a sulfonamide.

Other Nucleophilic Reactions

While amine coupling is the most common, the sulfonyl chloride group can also react with other nucleophiles:

- **Hydrolysis:** Reaction with water leads to hydrolysis, forming the corresponding 1,4-dimethyl-1H-pyrazole-5-sulfonic acid.[\[10\]](#) This is a critical consideration for handling and storage, which must be done under anhydrous conditions.
- **Reaction with Alcohols:** In the presence of a base, it can react with alcohols to form sulfonate esters.

Applications in Drug Discovery and Development

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is not typically an end-product but rather a crucial intermediate for constructing more complex molecules with potential biological activity.[\[11\]](#)

- **Scaffold for Medicinal Chemistry:** Its primary application is in the synthesis of novel pyrazole sulfonamides.[\[3\]](#)[\[12\]](#) By reacting this sulfonyl chloride with a diverse array of commercially or synthetically available amines, chemists can rapidly generate large libraries of compounds. These libraries are then screened against various biological targets, such as enzymes or receptors, to identify new hit compounds for drug development programs.[\[9\]](#)
- **Pharmacological Relevance:** The pyrazole-sulfonamide motif is a key structural feature in many pharmacologically active agents.[\[3\]](#)[\[4\]](#) Compounds containing this core have been investigated for a wide range of therapeutic applications, underscoring the importance of versatile building blocks like **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** in modern drug discovery.[\[4\]](#)[\[10\]](#)

Experimental Protocol: General Synthesis of a Pyrazole Sulfonamide

This protocol provides a representative, step-by-step methodology for the synthesis of an N-substituted 1,4-dimethyl-1H-pyrazole-5-sulfonamide from the title compound.

Objective: To synthesize a sulfonamide via nucleophilic substitution.

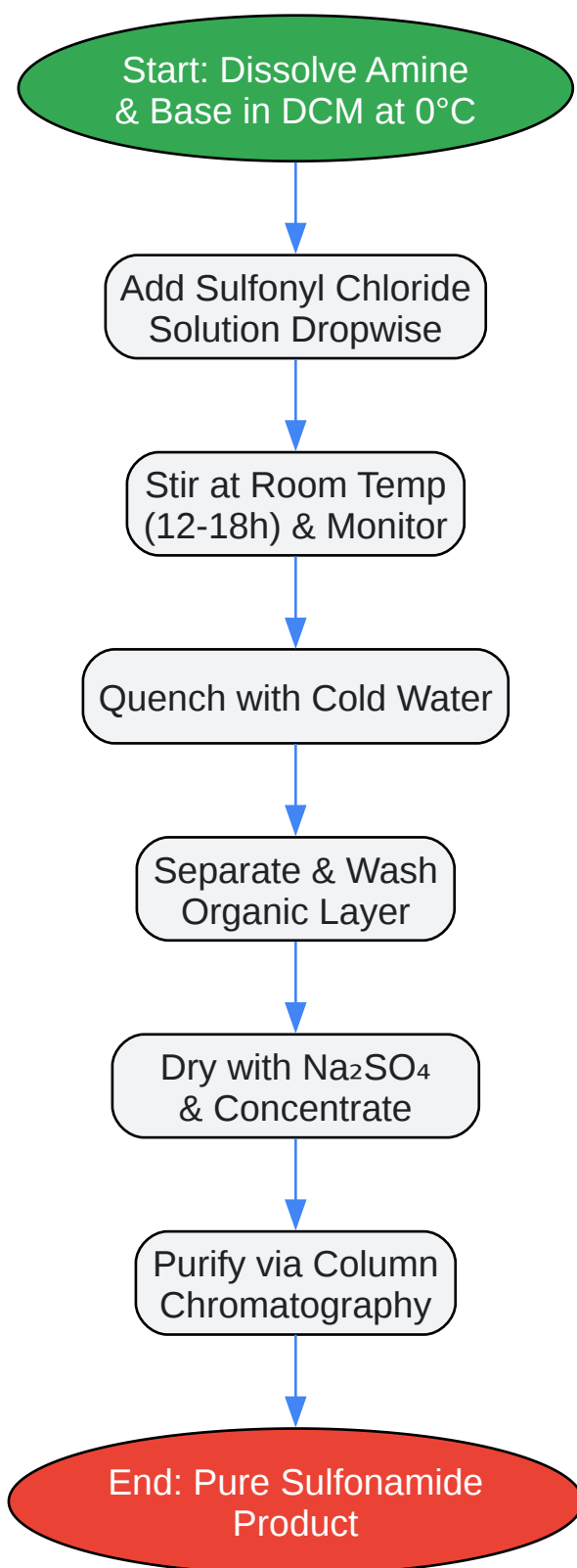
Reagents and Materials:

- **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** (1.0 equiv)
- Primary or secondary amine (1.0-1.2 equiv)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Base (e.g., Triethylamine or DIPEA) (1.5-2.0 equiv)
- Distilled water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the selected amine (1.0-1.2 equiv) and dissolve it in anhydrous DCM (approx. 10 volumes).
- **Base Addition:** Cool the solution to 0-5 °C using an ice bath. Add the base (1.5-2.0 equiv) dropwise while stirring. Causality: The base is added to neutralize the HCl that will be formed, preventing it from protonating the reactant amine and rendering it non-nucleophilic.
- **Sulfonyl Chloride Addition:** Dissolve **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** (1.0 equiv) in a separate portion of anhydrous DCM. Add this solution dropwise to the cold amine/base mixture over 15-20 minutes. Causality: Slow, dropwise addition helps to control the exothermic reaction and prevent the formation of side products.
- **Reaction:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

- Workup: Once the reaction is complete, add cold water to the flask and stir for 10 minutes.^[3] Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and then brine. Causality: The aqueous washes remove water-soluble impurities, unreacted reagents, and salts.
- Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.^[3]
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide product.^[3]



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Caption: Experimental workflow for sulfonamide synthesis.

Spectroscopic Data Insights

While Sigma-Aldrich notes that specific analytical data is not collected for this particular "AldrichCPR" product, data from closely related analogues can provide valuable guidance for characterization.^[1] For example, the ¹H NMR data for 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride shows distinct singlets for the three methyl groups.^[3]

Analogue Compound	¹ H NMR Data (Solvent)	Chemical Shifts (δ ppm)	Source
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride	300 MHz, CDCl ₃	3.79 (s, 3H), 2.55 (s, 3H), 2.47 (s, 3H)	^[3]

For **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride**, one would expect to see two singlets for the two methyl groups and a singlet for the pyrazole ring proton, with chemical shifts influenced by the positions of the substituents and the strongly electron-withdrawing sulfonyl chloride group.

Safety and Handling

Proper handling of **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride** is essential due to its reactivity and hazardous nature. Information is derived from supplier Safety Data Sheets (SDS).

GHS Hazard Information:

Classification	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation

Source(s):^[1]^[5]

Handling Recommendations:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[13]
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
- Incompatibilities: Keep away from water, moisture, strong oxidizing agents, strong acids, strong bases, and amines (except under controlled reaction conditions).[13][14] The compound can react violently with water.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere to prevent degradation from moisture.[14]

First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]
- Skin Contact: Take off contaminated clothing and rinse the affected skin area with plenty of water.
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

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